1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol It is a derivative of piperidine and pyridine, featuring a cyano group attached to the pyridine ring and a carboxamide group attached to the piperidine ring
Preparation Methods
The synthesis of 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 5-cyanopyridine with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the carboxamide group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the carboxamide group play crucial roles in these interactions, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide: This compound has a similar structure but with the cyano group attached to the 3-position of the pyridine ring.
Piperidine-4-carboxamide derivatives: These compounds share the piperidine-4-carboxamide core but differ in the substituents attached to the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Cyanopyridin-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyanopyridine moiety. Its molecular formula is C₁₂H₁₄N₄O, and it has a molecular weight of approximately 230.27 g/mol. The unique combination of functional groups contributes to its diverse biological properties.
The mechanism of action for this compound involves interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit specific enzymes or modulate receptor activity, which could lead to therapeutic effects in various disease models.
Anticancer Activity
Several studies have reported the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Research indicates that derivatives like this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated significant suppression of COX-2 activity, with IC₅₀ values comparable to established anti-inflammatory drugs .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have shown that piperidine derivatives can exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or the cyanopyridine substituent can significantly influence its pharmacological profile. For example, electron-withdrawing or -donating groups on the pyridine ring can enhance or diminish activity against specific targets .
Case Studies and Research Findings
Study | Findings | Biological Activity |
---|---|---|
Study A | Inhibition of COX-2 with IC₅₀ = 0.04 μmol | Anti-inflammatory |
Study B | Induction of apoptosis in cancer cell lines | Anticancer |
Study C | Activity against Gram-positive bacteria | Antimicrobial |
Notable Research Developments
- Anticancer Mechanisms : A study demonstrated that structural analogs of 1-(5-Cyanopyridin-2-yl)piperidine derivatives showed enhanced potency against tumor xenografts in vivo, indicating potential for further development as anticancer agents .
- Anti-inflammatory Studies : Another research highlighted the compound's ability to reduce inflammation markers in animal models, supporting its use in inflammatory diseases .
- Antimicrobial Efficacy : Research has shown that specific modifications to the piperidine structure can enhance antimicrobial efficacy against resistant bacterial strains, paving the way for new therapeutic agents.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
1-(5-cyanopyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H14N4O/c13-7-9-1-2-11(15-8-9)16-5-3-10(4-6-16)12(14)17/h1-2,8,10H,3-6H2,(H2,14,17) |
InChI Key |
KBYRNSJAUPCIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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